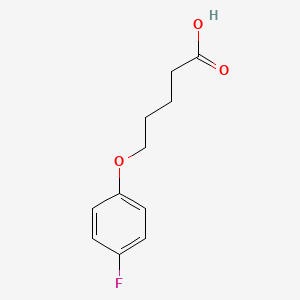![molecular formula C10H11FN2 B1322527 [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine CAS No. 883531-12-2](/img/structure/B1322527.png)
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine
Übersicht
Beschreibung
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine, also known as 5-FMA, is a synthetic compound derived from the indole family of natural products. This compound has been studied for its potential use in a variety of scientific research applications, including drug development, pharmacology, and biochemistry. 5-FMA has been shown to possess a range of biochemical and physiological effects, and it has become increasingly popular in laboratories for its advantages in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
- Field : Medical and Pharmaceutical Sciences
- Application : Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of cancer and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen .
- Results : While the results would again depend on the specific circumstances, indole derivatives have generally been found to be effective in treating various types of cancer .
Antiviral Activity
- Field : Virology
- Application : Certain indole derivatives have been found to have antiviral properties .
- Methods : These compounds would typically be administered as antiviral drugs. The specific methods of application would depend on the type of virus being treated .
- Results : Indole derivatives have been found to inhibit the activity of various viruses. For example, one study found that certain indole derivatives had inhibitory activity against the influenza A virus .
Anti-inflammatory Activity
- Field : Medical and Pharmaceutical Sciences
- Application : Some indole derivatives have been found to have anti-inflammatory properties .
- Methods : These compounds would typically be administered as anti-inflammatory drugs. The specific methods of application would depend on the specific type of inflammation being treated .
- Results : While the results would again depend on the specific circumstances, indole derivatives have generally been found to be effective in treating various types of inflammation .
Antimalarial Activity
- Field : Parasitology
- Application : Certain indole derivatives have been found to have antiparasitic activity against Plasmodium falciparum, the parasite that causes malaria .
- Methods : These compounds would typically be administered as antimalarial drugs. The specific methods of application would depend on the specific circumstances of the malaria infection .
- Results : Indole derivatives have been found to inhibit the activity of Plasmodium falciparum, effectively treating malaria .
Eigenschaften
IUPAC Name |
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVSVEPRQOZBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

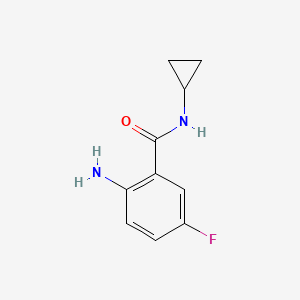

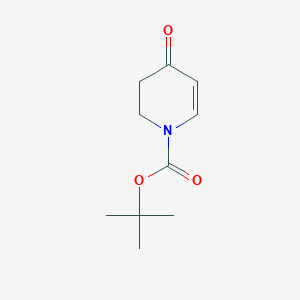
![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)

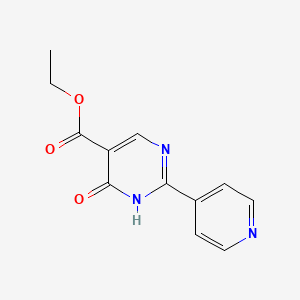
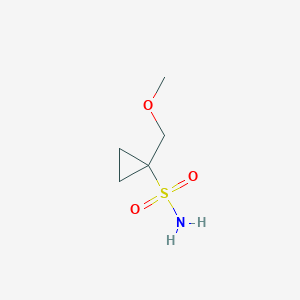


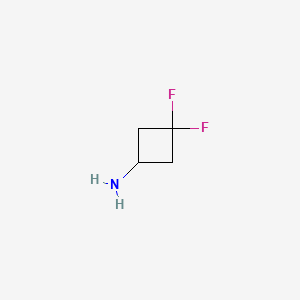
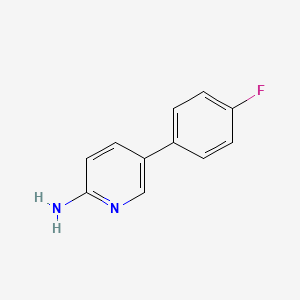

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)
